molecular formula C17H17ClF3NO2 B575590 (S)-Methyl 2-amino-3-(4'-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride CAS No. 191426-23-0

(S)-Methyl 2-amino-3-(4'-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride

Cat. No.: B575590
CAS No.: 191426-23-0
M. Wt: 359.773
InChI Key: HRJQWRTUPVHRBT-RSAXXLAASA-N
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Description

(S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a trifluoromethyl group attached to a biphenyl moiety, making it a valuable molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride typically involves several steps:

    Formation of the Biphenyl Moiety: The biphenyl structure is synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylation reagent such as trifluoromethyl iodide or a trifluoromethyl sulfonium salt.

    Amino Acid Derivative Formation: The amino acid derivative is synthesized through a Strecker synthesis or via reductive amination of a suitable precursor.

    Esterification: The final step involves the esterification of the amino acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound often employs continuous flow chemistry techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(4-(fluorosulfonyl)oxyphenyl)propanoic acid hydrochloride
  • 2-Chloro-4-(trifluoromethyl)pyrimidine derivatives
  • Imidazo[1,2-a]pyridines
  • Piperazine derivatives
  • Pyrazole derivatives

Uniqueness

(S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride stands out due to its unique trifluoromethyl-biphenyl structure, which imparts distinct physicochemical properties and biological activities compared to other similar compounds .

Properties

IUPAC Name

methyl (2S)-2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2.ClH/c1-23-16(22)15(21)10-11-2-4-12(5-3-11)13-6-8-14(9-7-13)17(18,19)20;/h2-9,15H,10,21H2,1H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJQWRTUPVHRBT-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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